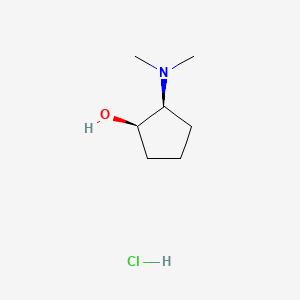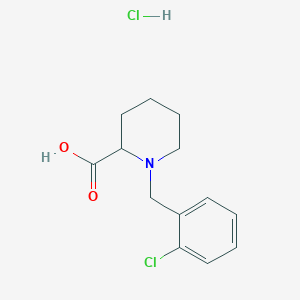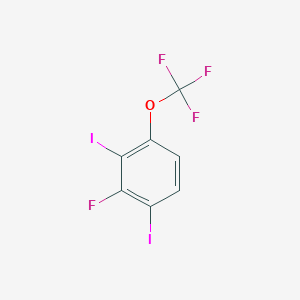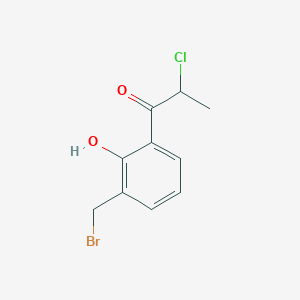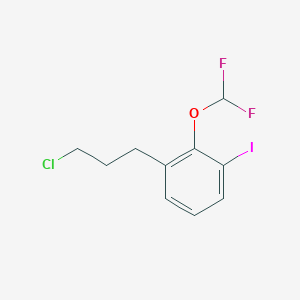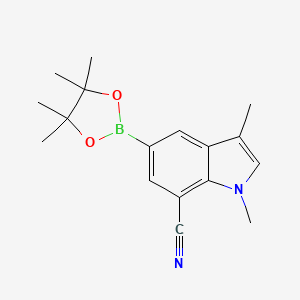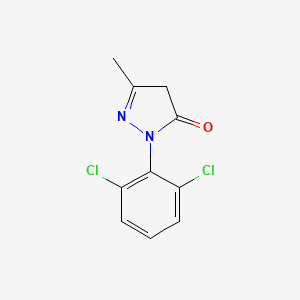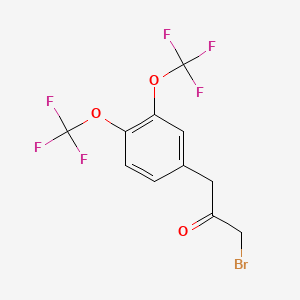
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups on a phenyl ring and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3,4-bis(trifluoromethoxy)benzene followed by a Friedel-Crafts acylation reaction to introduce the propanone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propanone moiety can undergo oxidation to form carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(trifluoromethoxy)benzene: Lacks the bromopropanone moiety but shares the trifluoromethoxy groups.
1-(3,4-Dimethoxyphenyl)-3-bromopropan-2-one: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
Uniqueness
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of both trifluoromethoxy groups and a bromopropanone moiety, which confer distinct chemical properties and reactivity. The trifluoromethoxy groups enhance its stability and lipophilicity, while the bromopropanone moiety provides a reactive site for further chemical modifications .
Propiedades
Fórmula molecular |
C11H7BrF6O3 |
|---|---|
Peso molecular |
381.07 g/mol |
Nombre IUPAC |
1-[3,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2 |
Clave InChI |
INEDFXPWXKNHAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CBr)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


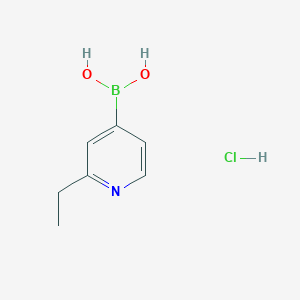
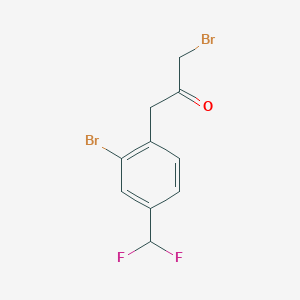
![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)
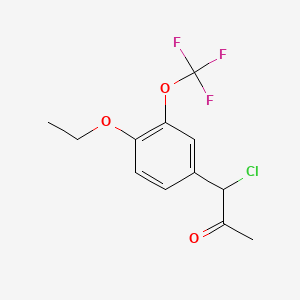
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
